8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione
Overview
Description
8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2,5-dimethoxypyrimidine with hydrazine in methanol, followed by further reactions to introduce the fluorine and methoxy groups . Another approach utilizes microwave-mediated, catalyst-free synthesis in dry toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione involves the inhibition of key enzymes. For instance, in plants, it inhibits acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids . This inhibition leads to the disruption of protein synthesis and ultimately, plant death. In medicinal applications, it may inhibit specific enzymes or proteins involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Florasulam: N-(2,6-Difluorophenyl)-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide.
Triazolopyrimidine derivatives: Various derivatives with different substituents on the triazolopyrimidine core.
Uniqueness
8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine and methoxy groups contribute to its stability and reactivity, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C6H5FN4OS |
---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
8-fluoro-5-methoxy-3H-[1,2,4]triazolo[1,5-c]pyrimidine-2-thione |
InChI |
InChI=1S/C6H5FN4OS/c1-12-6-8-2-3(7)4-9-5(13)10-11(4)6/h2H,1H3,(H,10,13) |
InChI Key |
ACBQCWHLKBWLOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=NC(=S)NN21)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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